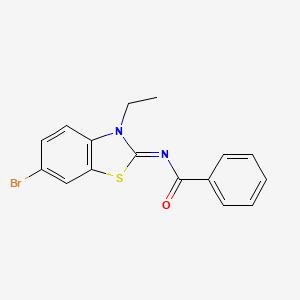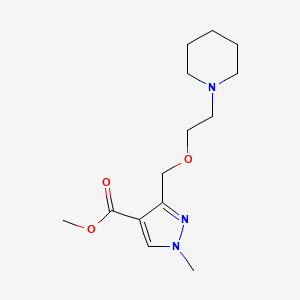
(2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol, also known as Chromanol 293B, is a chemical compound used in scientific research for its unique properties. It is a potent blocker of the human ether-a-go-go-related gene (hERG) potassium channel, which plays a crucial role in cardiac repolarization. Chromanol 293B has been extensively studied for its potential use in treating cardiac arrhythmias and other related conditions.
作用機序
The mechanism of action of (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol 293B involves its ability to block the hERG potassium channel, which leads to a delay in cardiac repolarization. This delay can prevent the occurrence of arrhythmias, which are often caused by abnormal cardiac repolarization. (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol 293B has also been shown to have a minor effect on other potassium channels, but its primary target is the hERG channel.
Biochemical and Physiological Effects:
(2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol 293B has been shown to have a significant effect on cardiac repolarization, which can prevent the occurrence of arrhythmias. It has also been shown to have a minor effect on other potassium channels, which may contribute to its overall effectiveness. In addition, (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol 293B has been shown to have a low toxicity profile, making it a safe option for use in scientific research.
実験室実験の利点と制限
One of the main advantages of using (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol 293B in lab experiments is its ability to selectively block the hERG potassium channel, which makes it a valuable tool for studying cardiac repolarization. However, one limitation is that (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol 293B may have off-target effects on other potassium channels, which could complicate the interpretation of results.
将来の方向性
There are several potential future directions for the use of (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol 293B in scientific research. One area of interest is the development of more selective hERG potassium channel blockers, which could improve the safety and efficacy of treatment options for cardiac arrhythmias. Another potential direction is the investigation of (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol 293B's effects on other ion channels, which could lead to the development of new treatments for a variety of conditions. Finally, the use of (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol 293B in combination with other drugs could be explored, as it may enhance the effectiveness of existing treatments.
合成法
(2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol 293B can be synthesized through various methods, including the reaction of 3,4-dihydrocoumarin with propargyl bromide in the presence of a base, followed by reduction with sodium borohydride. Another method involves the reaction of 3,4-dihydrocoumarin with propargyl alcohol in the presence of a base, followed by reduction with sodium borohydride.
科学的研究の応用
(2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol 293B has been used in various scientific research studies, particularly in the field of cardiology. It has been shown to be effective in blocking the hERG potassium channel, which is responsible for regulating the repolarization of cardiac cells. This property makes (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol 293B a potential treatment option for cardiac arrhythmias, including long QT syndrome and torsades de pointes.
特性
IUPAC Name |
(2S)-2-(3,4-dihydro-2H-chromen-6-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(8-13)10-4-5-12-11(7-10)3-2-6-14-12/h4-5,7,9,13H,2-3,6,8H2,1H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDISOPUFNYVSRA-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC2=C(C=C1)OCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC2=C(C=C1)OCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-amino-1-(4-ethylphenyl)ethyl]-N,N-dimethylamine](/img/structure/B2640083.png)



![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2640090.png)
![N-[(Acetylamino)(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B2640091.png)
![4-(4-Methylpiperazino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2640092.png)

![Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclobutyl]carbamate](/img/structure/B2640094.png)
![3-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2640097.png)
![N-(4-acetamidophenyl)-2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2640099.png)

![{[3-(3,5-difluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B2640101.png)
![3-[(2,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2640102.png)